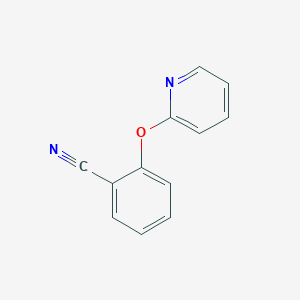

2-(Pyridin-2-yloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNNKCRDKWVTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305741 | |

| Record name | 2-(2-Pyridinyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-66-2 | |

| Record name | 2-(2-Pyridinyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyridinyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 2 Yloxy Benzonitrile and Analogues

Established Synthetic Pathways to the Core Structure

The construction of the 2-(pyridin-2-yloxy)benzonitrile core structure relies on well-established reactions that form the key aryl ether bond. These methods offer reliable access to the target compound and its analogues.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for the synthesis of aryl ethers. In the context of this compound, this typically involves the reaction of a pyridinol species with an activated aryl halide. The reactivity of pyridinium (B92312) ions in SNAr reactions is well-documented, with the leaving group order being a significant factor. For instance, in reactions of N-methylpyridinium compounds with piperidine, the reactivity is observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. rsc.org This suggests that a cyano-substituted substrate can be highly reactive in such transformations.

A common strategy involves the reaction of 2-hydroxypyridine (B17775) with an activated benzonitrile (B105546), such as 2-fluorobenzonitrile, in the presence of a base. The base deprotonates the hydroxyl group of 2-hydroxypyridine, forming a more nucleophilic pyridinolate anion that then attacks the electron-deficient aromatic ring of the benzonitrile, displacing the halide.

The "element effect" in SNAr reactions, where the typical leaving group order is F > NO2 > Cl ≈ Br > I, is a key consideration. rsc.org Computational studies on related systems have indicated that these reactions can proceed through a concerted one-step displacement (cSNAr) mechanism. nih.gov The synthesis of related compounds, such as 2-pyridyl benzyl (B1604629) cyanide, has been achieved through the reaction of phenylacetonitrile (B145931) and 2-chloropyridine (B119429) using sodium amide as a base. google.com

Table 1: Examples of Nucleophilic Aromatic Substitution for Aryl Ether Formation

| Nucleophile | Substrate | Product | Conditions | Yield |

|---|---|---|---|---|

| 2-Hydroxypyridine | 2-Fluorobenzonitrile | This compound | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | Moderate to Good |

| Phenol | 4-Chloronitrobenzene | p-Nitrophenyl phenyl ether | KOH, Cu catalyst | Good |

| N-Methylaniline | 3-(Trimethylsilyl)pyridin-2-yl triflate | N-Methyl-N-phenylpyridin-2-amine | CsF, MeCN | 33% |

Palladium-Catalyzed O-Alkylation and Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods like the Ullmann condensation. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, has been extended to C-O bond formation for the synthesis of aryl ethers. wikipedia.orglibretexts.orgacsgcipr.org This approach would involve the coupling of 2-hydroxypyridine with 2-halobenzonitrile in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. wikipedia.org

A related palladium-catalyzed method is the O-alkylation of 2-pyridones, where a coordination effect between the palladium catalyst and the nitrogen atom of the pyridine (B92270) ring plays a key role in achieving regioselectivity. rsc.org This strategy has been successfully applied to the synthesis of various O-alkylated pyridines.

The Ullmann condensation, a copper-catalyzed reaction, represents an older but still relevant method for forming aryl ethers. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The synthesis of this compound via an Ullmann-type reaction would involve reacting 2-hydroxypyridine with 2-halobenzonitrile in the presence of a copper catalyst.

Table 2: Comparison of Catalytic Methods for Aryl Ether Synthesis

| Reaction | Catalyst System | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig Etherification | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos) | Base (e.g., Cs₂CO₃), Toluene, 80-110 °C | Mild conditions, broad substrate scope, high functional group tolerance | Catalyst and ligand cost, sensitivity to air and moisture |

| Ullmann Condensation | Cu catalyst (e.g., CuI), Ligand (e.g., phenanthroline) | High temperatures (often >200 °C), Polar solvents (e.g., DMF, NMP) | Lower catalyst cost | Harsh conditions, limited substrate scope, often requires activated substrates |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules. beilstein-journals.orgorganic-chemistry.org While a direct MCR for this compound is not explicitly reported, the principles of MCRs can be applied to construct its analogues or precursors. For instance, MCRs have been used to synthesize highly substituted pyridines and quinazolinones. beilstein-journals.orgacs.org

A hypothetical MCR approach could involve the reaction of a pyridine-containing building block, a benzonitrile precursor, and a third component that facilitates the ether linkage in a one-pot process. The development of such a strategy would represent a significant advancement in the efficient synthesis of this class of compounds.

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Ionic Liquid Mediated Methodologies for Benzonitrile Synthesis

A green synthesis of benzonitrile has been reported from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride using an ionic liquid, [HSO3-b-Py]·HSO4, which serves multiple roles. rsc.orgresearchgate.netnih.govsemanticscholar.org This method avoids the use of metal salt catalysts and corrosive acids. rsc.orgnih.gov While this specific example produces the parent benzonitrile, the methodology could potentially be adapted for the synthesis of substituted benzonitriles that could then be used to form this compound. The use of benzonitrile itself as a probe in ionic liquids has been studied to understand the local environment within these complex solvents. ionike.com

Table 3: Ionic Liquid-Mediated Synthesis of Benzonitrile

| Reactants | Ionic Liquid | Role of Ionic Liquid | Conditions | Yield |

|---|---|---|---|---|

| Benzaldehyde, Hydroxylamine hydrochloride | [HSO3-b-Py]·HSO4 | Co-solvent, Catalyst, Phase separation | 120 °C, 2 h | 100% |

Photochemical Strategies for Pyridine Ring Transformations

Photochemical reactions offer a unique and powerful tool for organic synthesis, often enabling transformations that are difficult to achieve through thermal methods. A recently developed three-step strategy allows for the conversion of pyridines into benzonitriles. bris.ac.ukresearchgate.net This process begins with the N-oxidation of the pyridine, followed by a photochemical deconstruction in the presence of an amine. The resulting nitrile-containing butadiene then undergoes a formal Diels-Alder cycloaddition to form the benzonitrile ring. bris.ac.ukresearchgate.net This innovative approach provides a retrosynthetic pathway to benzonitriles from readily available pyridine starting materials.

Furthermore, photochemical methods have been developed for the functionalization of pyridines. nih.govacs.org For example, a photochemical method for the C4-functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. nih.govacs.org Another strategy involves the phototransposition of substituted pyridines in the vapor phase. arkat-usa.org These photochemical transformations highlight the potential for novel synthetic routes to functionalized pyridines that could serve as precursors to this compound.

Catalyst-Free Synthetic Protocols

The development of environmentally friendly synthetic methods has led to an exploration of catalyst-free reactions for the synthesis of pyridine derivatives. An efficient and green method involves the nucleophilic substitution of 2-fluoropyridine (B1216828) derivatives. researchgate.net While not specifically detailing the synthesis of this compound, this protocol can be applied to the formation of the aryloxy-pyridine bond. The reaction typically proceeds by reacting a 2-halopyridine, such as 2-fluoropyridine, with a corresponding nucleophile. In the context of this compound, this would involve the reaction of 2-halopyridine with 2-hydroxybenzonitrile (B42573).

Another relevant catalyst-free approach is the synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols, which proceeds through the intermediate formation of a hetaryl isocyanate. rsc.org This method highlights the reactivity of pyridine systems in catalyst-free conditions, providing a basis for developing similar protocols for ether formation. rsc.org The reaction of 2-aminopyridine (B139424) with acetamidine (B91507) hydrochloride under catalyst-free conditions to produce 2-aminopyridine derivatives further demonstrates the feasibility of nucleophilic substitution on the pyridine ring without a metal catalyst. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Key derivatives include halogenated and trifluoromethylated analogues.

Halogenated derivatives of this compound can be prepared using various synthetic strategies. The synthesis often involves starting with halogenated precursors, such as chlorotoluenes, which can be converted to chlorobenzonitriles through ammoxidation. medcraveonline.com These halogenated benzonitriles can then be coupled with a suitable pyridine derivative.

Alternatively, halogenated pyridines can be used as starting materials. For instance, the synthesis of 2-pyridones bearing a 2-pyridyl group has been achieved starting from 2-bromopyridines. researchgate.net While the final product is a pyridone, the initial steps involve reactions of the halogenated pyridine. The synthesis of N-alkyl-2-halopyridinium salts, which are readily converted into 2-pyridones, provides another route starting from halogenated pyridines. researchgate.net

Research has also shown the synthesis of compounds like 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, which involves a substituted chloropyridine, indicating the availability of complex halogenated pyridine building blocks for synthesis. orgsyn.org

Table 1: Examples of Halogenated Precursors and Related Synthetic Methods

| Precursor/Method | Description | Reference |

| Ammoxidation of Chlorotoluenes | A method to produce chlorobenzonitriles, which are key intermediates. medcraveonline.com | medcraveonline.com |

| 2-Bromopyridines | Used as starting materials for the synthesis of multi-heteroarylated 2-pyridone products. researchgate.net | researchgate.net |

| N-Alkyl-2-halopyridinium salts | Intermediates that can be converted to other pyridine derivatives. researchgate.net | researchgate.net |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-yl scaffold | A complex building block used in the synthesis of bioactive molecules. orgsyn.org | orgsyn.org |

The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of a molecule. The synthesis of trifluoromethylated analogues of this compound can be achieved by using trifluoromethylated pyridine or benzonitrile precursors. The preparation of trifluoromethylpyridine (TFMP) derivatives is well-established, with common methods including the construction of a pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a CF3 group. nih.gov

For example, 2,5-dichloro-3-(trifluoromethyl)pyridine (B1311961) can be synthesized and used as a precursor. One of the key starting materials for many trifluoromethylated pyridines is 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.gov Another relevant precursor is 2-(Trifluoromethyl)pyridin-4-ol, which has the molecular formula C6H4F3NO. chemicalbook.com

The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been demonstrated through a cyclization reaction of ketoxime acetates, showcasing a method to construct a pyridine ring already bearing trifluoromethyl groups. orgsyn.org These trifluoromethylated pyridine derivatives can then undergo nucleophilic substitution with 2-hydroxybenzonitrile to yield the target trifluoromethylated this compound analogues.

Table 2: Key Trifluoromethylated Pyridine Precursors

| Compound Name | Molecular Formula | Significance | Reference |

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | C6H3Cl F3N | A common starting material for various TFMP derivatives. nih.gov | nih.gov |

| 2-(Trifluoromethyl)pyridin-4-ol | C6H4F3NO | A readily available trifluoromethylated pyridine building block. chemicalbook.com | chemicalbook.com |

| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | C13H7F6N | Synthesized via cyclization, demonstrating a method to build the substituted ring. orgsyn.org | orgsyn.org |

The synthesis of other alkoxy and aryloxy benzonitrile derivatives often follows similar principles to the synthesis of the parent compound. Phthalonitriles substituted with various aryloxy and alkoxy groups have been synthesized and characterized. researchgate.net These syntheses provide a template for the preparation of a wide range of substituted benzonitrile derivatives.

The synthesis of 2,3-dialkoxyphenazine derivatives, for instance, involves a Buchwald-Hartwig coupling reaction to form the ether linkage. nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-O bonds and can be adapted for the synthesis of various aryloxy benzonitriles. The synthesis of 7-alkoxy-appended coumarin (B35378) derivatives also demonstrates a straightforward method for alkylation to form alkoxy groups, which involves reacting a hydroxy-substituted aromatic compound with a long-chain alkyl bromide in the presence of a base like potassium carbonate. nih.gov

Benzonitrile and its derivatives are crucial intermediates in the manufacturing of numerous organic compounds. medcraveonline.com The general methods for their synthesis, such as the ammoxidation of alkylbenzenes, can be applied to produce a variety of substituted benzonitriles that can then be used to create a library of alkoxy and aryloxy derivatives. medcraveonline.com

Preparative Methods and Scalability Considerations

For the large-scale synthesis of this compound and its derivatives, efficiency, cost, and environmental impact are critical considerations. Catalyst-free methods, such as the nucleophilic substitution of 2-fluoropyridine derivatives, are attractive for their simplicity and reduced waste. researchgate.net The use of inexpensive and readily available starting materials is also a key factor. researchgate.net

The scalability of reactions is often dependent on the reaction conditions. For example, the ammoxidation of alkylbenzenes to produce benzonitriles is an industrial process that has been optimized for large-scale production. medcraveonline.com However, this process often requires high temperatures and specific catalysts.

For laboratory and pilot-scale preparations, chromatographic purification methods are common. For instance, in the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, column chromatography is used to isolate the pure product. orgsyn.org However, for industrial-scale production, alternative purification methods such as crystallization or distillation would be more practical and cost-effective. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly improve the efficiency and scalability of a synthetic route. researchgate.net

Spectroscopic and Structural Elucidation of 2 Pyridin 2 Yloxy Benzonitrile

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies. For 2-(Pyridin-2-yloxy)benzonitrile, these techniques would be essential for confirming the key structural components: the benzonitrile (B105546) ring, the pyridine (B92270) ring, the nitrile group (-C≡N), and the ether linkage (C-O-C).

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum is a plot of absorbance or transmittance against wavenumber.

For this compound, the FT-IR spectrum is expected to show several key absorption bands. The most characteristic would be the nitrile stretching vibration (νC≡N), which typically appears as a sharp, intense band in the 2260-2220 cm⁻¹ region nist.govresearchgate.net. The presence of the diaryl ether linkage would be identified by the asymmetric C-O-C stretching vibration, expected between 1270-1200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would produce a series of bands in the 1600-1400 cm⁻¹ range rsc.orgresearchgate.net. Vibrations specific to the pyridine ring are also expected in this region unizar-csic.esuq.edu.au.

Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2260-2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1400 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1270-1200 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. researchgate.net Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in the Raman spectrum.

In the FT-Raman spectrum of this compound, the symmetric nitrile stretch (νC≡N) would be a prominent feature, often stronger than in the IR spectrum. chemicalbook.com The aromatic ring "breathing" modes of both the pyridine and benzonitrile rings are also expected to be strong, typically appearing in the 1000 cm⁻¹ region. researchgate.net The symmetric C-O-C stretch of the ether linkage may also be observable. Due to the complementary nature of selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational framework. sphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, which has a total of eight aromatic protons, a complex series of signals would be expected in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).

The four protons on the benzonitrile ring and the four protons on the pyridine ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their electronic environment and proximity to neighboring protons. The ortho-substitution on the benzonitrile ring and the 2-oxy substitution on the pyridine ring would lead to complex splitting patterns for all protons. Without experimental data, precise assignment is not possible, but predictions can be based on analogous structures. nih.govchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon-13 isotope and provides information about the different carbon environments in a molecule. This compound has 12 distinct carbon atoms, and its ¹³C NMR spectrum is expected to show 12 unique signals.

Key expected signals include the nitrile carbon (C≡N), which is typically found in the δ 115-120 ppm range. chemicalbook.com The two carbons attached to the ether oxygen (C-O) would be significantly downfield, likely in the δ 150-165 ppm range. The remaining aromatic carbons would appear between δ 110-145 ppm. rsc.orgchemicalbook.commdpi.com Quaternary carbons (those without attached protons) would generally show weaker signals compared to protonated carbons.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 115-120 |

| Aromatic C-O (Pyridyl) | 160-165 |

| Aromatic C-O (Phenyl) | 150-160 |

| Aromatic C-H & C-C | 110-145 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study molecules containing π-systems and other chromophores.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, while no specific experimental mass spectra are available in the reviewed literature, a theoretical analysis can be posited. In a typical mass spectrometry experiment, the molecule would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Expected Mass Spectrometry Data for this compound:

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | ~196.21 | Corresponds to the intact molecule. |

| Protonated Molecule [M+H]⁺ | ~197.22 | Often observed in soft ionization techniques like ESI. |

| Sodium Adduct [M+Na]⁺ | ~219.20 | Common adduct seen in ESI-MS. |

It is important to emphasize that the table above is based on theoretical calculations and common observations in mass spectrometry. Without access to actual experimental data from a published research study, a detailed analysis of fragmentation patterns, which would provide further structural information, cannot be conducted.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular structure of a compound in its solid state. The process involves growing a single, high-quality crystal of the substance and bombarding it with X-rays. The resulting diffraction pattern is then used to construct a model of the electron density and, consequently, the atomic positions within the crystal lattice.

Despite extensive searches of crystallographic databases and the scientific literature, no published studies detailing the single-crystal X-ray diffraction of this compound were found. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing and intermolecular interactions provides insights into how molecules are arranged in the solid state, which can influence physical properties such as melting point and solubility. These interactions typically include hydrogen bonds, van der Waals forces, and π-π stacking.

In the absence of a determined crystal structure for this compound, a detailed discussion of its specific intermolecular interactions is purely speculative. However, based on its molecular structure, one could anticipate the potential for various non-covalent interactions. The presence of the pyridine ring and the benzonitrile group, both aromatic systems, suggests the possibility of π-π stacking interactions. Furthermore, the nitrogen atom of the nitrile group and the nitrogen and oxygen atoms within the pyridin-yloxy moiety could act as hydrogen bond acceptors in the presence of suitable donor molecules.

Computational Chemistry and Theoretical Studies of 2 Pyridin 2 Yloxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a microscopic view of molecular systems. For 2-(Pyridin-2-yloxy)benzonitrile, these calculations offer a deep understanding of its geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By employing a functional like B3LYP with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

These calculations would reveal the molecule's preferred conformation, influenced by the steric and electronic interactions between the pyridyl and benzonitrile (B105546) rings. The ether linkage (C-O-C) angle and the torsional angles defining the relative orientation of the two aromatic rings are critical parameters determined through geometry optimization.

Table 1: Theoretically Optimized Geometrical Parameters of this compound (Note: As specific literature with this data is unavailable, this table is a template demonstrating how such data would be presented.)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-O (ether) | e.g., 1.375 |

| Bond Length | O-C (pyridyl) | e.g., 1.402 |

| Bond Length | C≡N (nitrile) | e.g., 1.158 |

| Bond Angle | C-O-C | e.g., 118.5 |

Prediction and Correlation of Spectroscopic Data (IR, NMR, UV-Vis)

A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental IR spectra. This helps in assigning specific vibrational modes to the observed absorption bands.

Similarly, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding around each nucleus is calculated and then referenced against a standard (e.g., Tetramethylsilane) to predict the chemical shifts.

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This analysis provides the wavelength of maximum absorption (λ_max) and the oscillator strength of the transitions, offering insights into the electronic excitations within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is a representative example due to the absence of specific published data.)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | C≡N stretch (cm⁻¹) | e.g., 2235 |

| IR | C-O-C stretch (cm⁻¹) | e.g., 1245 |

| ¹³C NMR | C≡N (ppm) | e.g., 117.8 |

| ¹H NMR | Pyridyl-H (ppm) | e.g., 8.2-7.1 |

Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MESP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating their role as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be located primarily on the electron-rich pyridyloxy moiety, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile ring.

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density distribution to define atoms and the chemical bonds between them. This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points reveal the nature of the chemical interactions. For the covalent bonds within this compound, QTAIM would show a high electron density and a negative Laplacian at the BCPs. This analysis can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals forces, which can be crucial in determining the molecule's conformational preferences.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the molecular wavefunction in terms of localized bonds and lone pairs. It is particularly useful for quantifying electron delocalization and hyperconjugative interactions. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculates the stabilization energy (E(2)). For this compound, NBO analysis would quantify the delocalization of lone pair electrons from the ether oxygen and the pyridine nitrogen into the aromatic π-systems. These delocalization energies are key to understanding the molecule's electronic stability and the influence of the substituent groups on each other.

Conformational Analysis via Potential Energy Surface (PES) Scanning

The flexibility of this compound is primarily due to the rotation around the C-O single bonds of the ether linkage. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating one or more dihedral angles and calculating the energy at each step (while optimizing the rest of the geometry), a PES is generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. For this compound, scanning the dihedral angles around the C-O-C bridge would identify the most stable spatial arrangement of the two rings and the energy required to rotate them, providing critical information about the molecule's flexibility and conformational dynamics.

Investigation of Solvent Effects on Molecular Properties

The influence of solvents on the molecular properties of this compound is a critical area of computational investigation. The polarity of the solvent can significantly affect the electronic structure, geometric parameters, and conformational stability of the molecule. Theoretical studies typically employ implicit solvation models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. These models represent the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different solvent environments.

Research in this area focuses on how key molecular descriptors of this compound change as a function of the solvent's dielectric constant. Properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For instance, an increase in solvent polarity is generally expected to lead to an increase in the calculated dipole moment of this compound due to the stabilization of its polar ground state.

Furthermore, solvent effects can influence the relative energies of different conformers. The conformational flexibility of this compound is primarily determined by the rotation around the ether linkage (C-O bond). The planarity of the molecule, defined by the dihedral angle between the pyridine and benzonitrile rings, can be affected by the surrounding solvent. A more polar solvent might favor a more planar conformation to maximize solute-solvent electrostatic interactions.

A hypothetical study on the solvent-dependent properties of this compound could yield data such as that presented in the table below. These values are illustrative and represent typical trends observed for similar aromatic ether compounds.

Table 1: Calculated Molecular Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Dihedral Angle (C-O-C-N) (°) |

|---|---|---|---|---|

| Gas Phase | 1 | 3.85 | 5.21 | 45.2 |

| Toluene | 2.38 | 4.12 | 5.15 | 42.8 |

| Dichloromethane | 8.93 | 4.58 | 5.04 | 38.6 |

| Acetonitrile | 37.5 | 4.95 | 4.92 | 35.1 |

This table is generated for illustrative purposes based on common trends in computational chemistry.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. MD simulations provide insights into the dynamic behavior of the molecule over time, revealing accessible conformations and the transitions between them. Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

For this compound, a key aspect of its conformational space is the torsional freedom around the ether oxygen atom, which connects the pyridine and benzonitrile rings. MD simulations can map the potential energy surface associated with the rotation around the C-O-C-N dihedral angle. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them.

A typical MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's equations of motion over a set period, often on the nanosecond to microsecond timescale. Analysis of this trajectory can reveal the distribution of dihedral angles, providing a statistical representation of the molecule's conformational preferences.

The results of such a simulation can be visualized through a radial distribution function to understand the solvation shell structure or through a Ramachandran-like plot for the key dihedral angles. For instance, a simulation might reveal that the molecule predominantly samples a non-planar conformation but can occasionally adopt a near-planar or a more twisted state. This dynamic behavior is critical for its function in various chemical and biological contexts.

Below is an illustrative table summarizing potential findings from a molecular dynamics simulation of this compound in an aqueous environment.

Table 2: Summary of Conformational Analysis from a 100 ns Molecular Dynamics Simulation of this compound

| Conformational State | Dihedral Angle Range (C-O-C-N) (°) | Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Conformer A (Twisted) | 30 to 60 | 65 | 520 |

| Conformer B (Near-Planar) | -15 to 15 | 15 | 150 |

| Conformer C (Highly Twisted) | 60 to 90 | 10 | 80 |

| Other Transitory States | N/A | 10 | < 50 |

This table is generated for illustrative purposes based on common outcomes of molecular dynamics simulations for similar molecules.

Chemical Reactivity and Transformation Pathways of 2 Pyridin 2 Yloxy Benzonitrile

Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for its conversion into several other important functional groups.

A significant transformation of the nitrile group is its conversion to an amidoxime. This reaction is typically achieved through the nucleophilic addition of hydroxylamine (B1172632) (NH₂OH) to the cyano group. nih.govresearchgate.net Amidoximes are valuable intermediates in medicinal chemistry and materials science. google.comgoogle.com The general process involves the direct reaction of the nitrile with an aqueous solution of hydroxylamine, often at ambient or slightly elevated temperatures, to yield the corresponding amidoxime. google.com

For 2-(Pyridin-2-yloxy)benzonitrile, this reaction would produce N'-hydroxy-2-(pyridin-2-yloxy)benzimidamide. The reaction proceeds as outlined below:

Reaction Scheme: Conversion of this compound to its Amidoxime Derivative

Reactant: this compound

Reagent: Hydroxylamine (NH₂OH)

Product: N'-hydroxy-2-(pyridin-2-yloxy)benzimidamide

Mechanism: Nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group, followed by proton transfer.

The electrophilic nature of the nitrile's carbon atom allows for additions by a variety of other nucleophiles besides hydroxylamine. libretexts.org

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the nitrile group to form imine anions after an initial nucleophilic attack. Subsequent hydrolysis of this intermediate yields a ketone. This provides a pathway to convert the nitrile functionality into a carbonyl group, thereby synthesizing a ketone derivative of the parent molecule.

Reduction to Amines: The nitrile group can be reduced to a primary amine (—CH₂NH₂) using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reaction involves the successive addition of two hydride ions (H⁻) from the reducing agent to the nitrile carbon. An aqueous workup then protonates the nitrogen to furnish the final amine product. libretexts.org

The following table summarizes these nucleophilic addition reactions.

| Nucleophile/Reagent | Intermediate | Final Product | Product Functional Group |

| Grignard Reagent (R-MgX) | Imine anion | Ketone | Carbonyl |

| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine | Amine |

Reactivity of the Pyridin-2-yloxy Substituent

The pyridin-2-yloxy portion of the molecule has its own distinct reactivity, centered on the pyridine (B92270) ring and the ether linkage.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.comyoutube.com When EAS does occur, the electrophile typically adds to the C-3 or C-5 position (meta to the nitrogen) to avoid forming a resonance structure where the positive charge resides on the electronegative nitrogen atom. youtube.comaklectures.com

Conversely, the electron-deficient nature of the ring activates it for nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions. However, in this compound, the C-2 position is already substituted.

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to a pyridine-N-oxide by oxidation (e.g., with hydrogen peroxide). youtube.com This N-oxide is more activated towards EAS, and substitution often occurs at the C-4 position (para to the nitrogen). rsc.org

Reactivity of the Pyridine Ring

| Reaction Type | Reactivity | Preferred Position(s) | Notes |

| Electrophilic Aromatic Substitution (EAS) | Deactivated | C-3, C-5 | The nitrogen atom withdraws electron density from the ring. youtube.comaklectures.com |

| EAS on Pyridine-N-oxide | Activated | C-4 | The N-oxide group can donate electron density into the ring. rsc.org |

| Nucleophilic Aromatic Substitution (NAS) | Activated | C-2, C-4 | The C-2 position is blocked in this molecule. |

The pyridine ring, particularly when activated as a pyridinium (B92312) salt, can undergo ring-opening and transformation reactions. Treatment of pyridinium salts with certain nucleophiles can lead to the cleavage of the C-N bonds and rearrangement into other cyclic or acyclic structures. For instance, nitropyridinium salts have been shown to react with ketone-derived nucleophiles to form indole (B1671886) or quinoline (B57606) derivatives, a process that involves a significant deconstruction and rearrangement of the original pyridine skeleton. clockss.org While specific examples for this compound are not detailed, the formation of a pyridinium salt by N-alkylation would render the ring susceptible to such transformation pathways.

Another potential deconstruction pathway involves the cleavage of the C-O ether bond. This can often be achieved under harsh conditions, for example, with strong acids or bases, leading to the separation of the pyridine and benzonitrile (B105546) moieties.

Intermolecular Reaction Pathways

Beyond transformations of its individual functional groups, this compound can participate in intermolecular reactions, particularly those mediated by transition metals. A notable pathway involves the activation of the carbon-cyanide (C-CN) bond. snnu.edu.cn

In these reactions, a low-valent transition metal complex (e.g., Ni(0)) can insert into the C-CN bond via oxidative addition. This activation allows the cyano group to function as a leaving group in cross-coupling reactions or to act as a source for transferring the cyanide group to another molecule. snnu.edu.cn This type of reactivity enables the use of the entire benzonitrile portion of the molecule as a building block in the synthesis of more complex structures.

Mechanistic Investigations of Reaction Kinetics and Pathways

Specific mechanistic investigations detailing the reaction kinetics and transformation pathways of this compound are not available in the surveyed scientific literature. Kinetic studies are fundamental to understanding reaction mechanisms, including determining rate constants, activation energies, and the influence of reaction conditions on the transformation of a compound.

For related compounds, kinetic studies have been performed. For example, the kinetics of the 1,3-cycloaddition of substituted benzonitrile N-oxides to thiobenzophenones have been investigated to elucidate the concerted nature of the reaction. rsc.org Such studies provide a framework for how the kinetics of reactions involving the nitrile group can be approached. However, without experimental data specific to this compound, any discussion of its reaction kinetics and pathways would be purely speculative. Future research would be needed to explore these aspects of its chemical behavior.

Coordination Chemistry of 2 Pyridin 2 Yloxy Benzonitrile Derivatives

Ligand Design Principles Incorporating Pyridine (B92270) and Nitrile Functionalities

The design of ligands containing both pyridine and nitrile groups is a strategic approach to developing complexes with tailored properties. The pyridine ring offers a strong, neutral N-donor site, forming stable bonds with a wide array of metal ions. Its aromatic nature also allows for electronic tuning through substituent effects and participation in π-stacking interactions within the crystal lattice.

The nitrile group (–C≡N) is a versatile functionality in ligand design. It can act as a σ-donor through the nitrogen lone pair or as a π-acceptor via its π* orbitals. This dual electronic nature is crucial; for instance, in nickel catalysis, benzonitrile-containing ligands have been designed where the nitrile moiety acts as an electron-acceptor to promote the critical reductive elimination step and stabilize low-valent metal centers. chemrxiv.orgnih.govchemrxiv.org The nitrile group can also undergo metal-mediated transformations, such as hydration to amides, a reaction inspired by the metalloenzyme nitrile hydratase. rsc.orglab-chemicals.com

In 2-(Pyridin-2-yloxy)benzonitrile, these two functionalities are linked by a phenoxy bridge. This ether linkage introduces conformational flexibility, allowing the ligand to adopt various coordination modes. It can act as a classic bidentate N,N'-chelating ligand, using the pyridine nitrogen and the nitrile nitrogen. Alternatively, it can engage in cyclometalation, where the metal center activates a C-H bond on the benzonitrile (B105546) ring, forming a highly stable metallacycle. This latter mode is common for related 2-phenoxypyridine (B1581987) ligands. rsc.org The strategic placement of the nitrile group ortho to the ether linkage makes it a candidate for forming five- or six-membered chelate rings, depending on the coordination of the nitrile nitrogen or a cyclometalated carbon.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions, such as temperature, can direct the outcome towards a specific coordination geometry.

Complexation with Transition Metals

While specific studies on the complexation of this compound are limited, extensive research on the closely related ligand, 2-phenoxypyridine (Hpop), provides significant insight, particularly with gold(III). The reaction of 2-phenoxypyridine with tetrachloroauric acid (H[AuCl₄]) in refluxing acetonitrile-water results in a cyclometalated complex, [AuCl₂(pop-C¹,N)], where 'pop' represents the deprotonated 2-(2-pyridyloxy)phenyl ligand. rsc.org In this complex, the ligand forms a stable six-membered ring by coordinating to the gold center through the pyridine nitrogen and a carbon atom from the phenyl ring, demonstrating a C,N-bidentate chelation mode. rsc.org

Initially, the reaction at room temperature may yield adducts like [AuCl₃(Hpop)] or salts such as [H₂pop][AuCl₄]. rsc.org Heating these intermediates promotes the intramolecular C-H activation required for cyclometalation. rsc.org This suggests that complexes of this compound could be synthesized via a similar pathway, potentially leading to cyclometalated structures where the nitrile group acts as a spectator or influences the electronic properties of the final complex.

General methods for synthesizing transition metal complexes with pyridyl-containing ligands often involve mixing stoichiometric amounts of the ligand and a metal(II) halide or perchlorate (B79767) salt in a solvent like methanol, ethanol, or acetonitrile. mdpi.comresearchgate.net The resulting complexes can then be precipitated and characterized.

Table 1: Examples of Synthesized Metal Complexes with Related Ligands

| Ligand | Metal Precursor | Solvent | Resulting Complex | Reference |

| 2-Phenoxypyridine (Hpop) | H[AuCl₄]·4H₂O | Acetonitrile-Water | [AuCl₂(pop-C¹,N)] | rsc.org |

| 2-Phenoxypyridine (Hpop) | Na[AuCl₄]·2H₂O | Acetonitrile-Water | [AuCl₃(Hpop)] | rsc.org |

| Tris(2-pyridylmethyl)amine (tpma) | Fe(ClO₄)₂ | Methanol | Fe(tpma)(bimz)₂ | mdpi.comresearchgate.net |

| S,S′-bis(2-pyridylmethyl)-1,2-thioethane (bpte) | Fe(BF₄)₂ | Methanol | Fe(bpte)(bimz)₂ | mdpi.comresearchgate.net |

Note: bimz = 2,2′-biimidazoline

Structural Analysis of Coordination Compounds via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination compounds. It provides data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For the cyclometalated gold complex derived from 2-phenoxypyridine, [AuCl₂(pop-C¹,N)], structural analysis confirms the formation of a six-membered metallacycle. The gold atom is in a square-planar coordination environment, bonded to the pyridine nitrogen, a phenyl carbon, and two chloride ligands. rsc.org The C-N chelate in this structure is robust but can be cleaved by strong donor ligands like phosphines. rsc.org

Electrochemical Properties of Coordination Complexes

The electrochemical behavior of coordination complexes is critical for their application in areas such as catalysis, sensing, and molecular electronics. Cyclic voltammetry is a primary technique used to probe the redox properties of these compounds, revealing the potentials at which the metal center or the ligand can be oxidized or reduced.

The presence of the electron-withdrawing benzonitrile moiety in the this compound ligand is expected to influence the electrochemical properties of its metal complexes. Electron-withdrawing groups on a ligand typically make the metal center more electron-deficient and thus harder to oxidize (shifting the oxidation potential to more positive values) and easier to reduce (shifting the reduction potential to more positive values). The nitrile group itself can also be electrochemically active. Therefore, complexes of this compound are expected to display rich electrochemical behavior, with redox events assignable to both the metal center and the ligand framework.

Catalytic Applications of Metal-2-(Pyridin-2-yloxy)benzonitrile Complexes

While the catalytic activity of this compound complexes has not been specifically reported, the functionalities within the ligand suggest potential in several catalytic domains. The combination of a pyridyl donor and a nitrile group in a flexible framework is a feature of ligands used in various catalytic transformations.

For instance, nickel complexes bearing a bidentate ligand with a benzonitrile group have been successfully employed in C(sp²)-C(sp³) cross-coupling reactions. chemrxiv.orgnih.gov The benzonitrile moiety was found to be crucial, acting as an electron-accepting group that promotes reductive elimination over competing side reactions like β-hydride elimination. chemrxiv.orgnih.gov This suggests that nickel or palladium complexes of this compound could be effective catalysts for similar cross-coupling reactions.

Furthermore, ruthenium(II) complexes containing pyridyl-based ligands have shown excellent activity in the transfer hydrogenation of ketones. researchgate.net The catalytic efficiency is often attributed to the specific coordination environment and the potential for the ligand to participate in the catalytic cycle. Given the structural similarities, ruthenium complexes of this compound could also be explored for hydrogenation and transfer hydrogenation reactions. The related compound, 4-(Pyridin-2-yloxy)benzonitrile, is known as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including enzyme inhibitors, hinting at the potential for its metal complexes to interact with biological targets and function as catalysts or enzyme mimetics. chemimpex.com

Advanced Applications and Future Research Directions

Utilization as Versatile Synthetic Intermediates

The chemical architecture of 2-(Pyridin-2-yloxy)benzonitrile, featuring reactive nitrile and pyridine (B92270) functionalities, positions it as a valuable starting material for the construction of more complex molecular frameworks. Its utility in synthesizing diverse heterocyclic systems and highly substituted pyridine scaffolds is a testament to its versatility.

Preparation of Diverse Heterocyclic Systems

The nitrile group in this compound is a key functional handle for the synthesis of various nitrogen-containing heterocycles. A prominent example is the construction of tetrazole rings. The [3+2] cycloaddition reaction of the nitrile with an azide (B81097) source, typically sodium azide, is a well-established method for forming tetrazoles. researchgate.netajgreenchem.com This reaction, often catalyzed by a Lewis acid or conducted under elevated temperatures, would convert this compound into 5-(2-(pyridin-2-yloxy)phenyl)-1H-tetrazole. imist.ma The resulting tetrazole is a well-known bioisostere for a carboxylic acid group, a substitution often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. beilstein-journals.orgresearchgate.net

Another class of heterocycles accessible from this intermediate are the oxadiazoles. While direct conversion from the nitrile is less common, the reaction of related benzonitrile (B105546) oxides with pyridines is known to yield oxadiazole derivatives. researchgate.net More direct routes to 1,3,4-oxadiazoles often involve the conversion of the nitrile to a hydrazide, followed by cyclization with a carboxylic acid derivative.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound:

| Starting Material | Reagents and Conditions | Resulting Heterocycle |

| This compound | NaN3, Lewis Acid (e.g., ZnCl2), heat | 5-(2-(pyridin-2-yloxy)phenyl)-1H-tetrazole |

| 2-(Pyridin-2-yloxy)benzoic acid hydrazide | Carboxylic acid derivative, dehydrating agent | 2-(substituted)-5-(2-(pyridin-2-yloxy)phenyl)-1,3,4-oxadiazole |

Synthesis of Highly Substituted Pyridine Scaffolds

While the parent molecule already contains a pyridine ring, its benzonitrile portion can be utilized in the construction of a new, highly substituted pyridine ring. Various multicomponent reactions are known for the synthesis of polysubstituted pyridines. core.ac.uk For instance, a modified Bohlmann-Rahtz pyridine synthesis could potentially involve an enamine derived from this compound, although this specific application has not been explicitly reported.

A more plausible approach would involve the transformation of the nitrile group into a functionality that can participate in a pyridine ring-forming reaction. For example, reduction of the nitrile to an amine, followed by condensation with a 1,5-dicarbonyl compound, is a classic route to pyridines. Alternatively, the generation of a lithium derivative of one of the aromatic rings could be followed by a coupling reaction to introduce fragments that can then be cyclized to form a new pyridine ring. The synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has been reported, showcasing the utility of pyridyl-containing precursors in building other heterocyclic systems. nih.gov

Applications in Materials Science Research

The electronically distinct pyridine and benzonitrile moieties within this compound make it an attractive building block for advanced materials, particularly in the field of organic electronics. The pyridine ring can act as an electron-donating or-withdrawing group depending on its coordination, while the benzonitrile unit is a well-known electron acceptor. This donor-acceptor (D-A) characteristic is crucial for the design of materials with specific photophysical properties. beilstein-journals.orgktu.edu

Specifically, such D-A molecules are of great interest for applications in Organic Light-Emitting Diodes (OLEDs), particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgktu.edu In a TADF molecule, a small energy gap between the singlet and triplet excited states allows for the efficient harvesting of triplet excitons, leading to high internal quantum efficiencies. While the specific photophysical properties of this compound have not been extensively reported, its structural motifs are found in known TADF materials. Commercial suppliers of this compound often list its potential application in materials science, including for OLEDs and polymers. lab-chemicals.combldpharm.com

The following table showcases related structures and their applications in materials science:

| Compound/Scaffold | Application | Reference |

| Pyridine-3,5-dicarbonitrile derivatives | Electron-transporting organic semiconductors, OLEDs | beilstein-journals.org |

| 4-(Pyridin-2-Yloxy)Benzonitrile | Intermediate for advanced materials, including polymers and coatings | chemimpex.com |

| 2-(Pyrimidin-2-yloxy)benzonitrile | Building block for organic electronics | bldpharm.com |

Contribution to Structure-Based Chemical Design

The principles of structure-based drug design rely on understanding the relationship between a molecule's three-dimensional structure and its biological activity. This compound serves as an excellent case study for two key concepts in this field: bioisosteric replacement and structure-activity relationship (SAR) studies.

Bioisosteric Replacement Strategies in Molecular Design

Bioisosterism is the substitution of a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. The benzonitrile group is a well-recognized bioisostere of a pyridine ring. nih.gov The nitrogen atom in a pyridine ring is a hydrogen bond acceptor, and the nitrile group (C≡N) in a benzonitrile can mimic this interaction.

Therefore, the this compound scaffold can be considered a bioisostere of a dipyridyl ether. This replacement can be advantageous in drug design. For example, it can alter the metabolic profile of a molecule, potentially blocking a site of metabolism on the pyridine ring. It can also fine-tune the electronic properties and lipophilicity of the molecule, which can affect its binding to a biological target and its ability to cross cell membranes. The benzisoxazole scaffold has also been explored as a bioisosteric replacement for benzoyl functionalities. nih.gov

The following table illustrates the concept of bioisosteric replacement with the this compound scaffold:

| Original Scaffold | Bioisosteric Replacement | Rationale |

| Dipyridyl ether | This compound | The benzonitrile C≡N group mimics the hydrogen bond accepting properties of the pyridine nitrogen. This can alter metabolic stability and electronic properties. |

| Carboxylic Acid | Tetrazole (derived from the nitrile) | The tetrazole ring is a metabolically stable mimic of the carboxylic acid group, improving pharmacokinetic properties. |

Principles of Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. While specific SAR studies on this compound are not widely published, the principles can be readily applied to this scaffold.

A systematic SAR study would involve the synthesis of a library of analogs with modifications at various positions. For example, substituents could be introduced on either the pyridine or the benzene (B151609) ring. The impact of these changes on a specific biological activity would then be measured. For instance, in a study of 3-[substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles, it was found that small, non-hydrogen bond donor substituents at the 3-position of the benzonitrile ring led to a substantial increase in in vitro potency as mGlu5 receptor antagonists. nih.gov Similar studies on buspirone (B1668070) analogs have also elucidated key structural requirements for their anxiolytic activity. nih.gov

The following table outlines a hypothetical SAR study on the this compound scaffold:

| Position of Modification | Type of Substituent | Potential Impact on Activity |

| Pyridine Ring (e.g., C4' or C5') | Electron-donating group (e.g., -OCH3) | May increase electron density on the pyridine nitrogen, potentially affecting hydrogen bonding interactions. |

| Pyridine Ring (e.g., C4' or C5') | Electron-withdrawing group (e.g., -CF3) | May decrease the basicity of the pyridine nitrogen, altering binding affinity. |

| Benzene Ring (e.g., C4 or C5) | Bulky group (e.g., -tBu) | Could introduce steric hindrance, preventing optimal binding to a target. |

| Benzene Ring (e.g., C4 or C5) | Halogen (e.g., -F, -Cl) | Can alter lipophilicity and electronic distribution, potentially improving membrane permeability or binding interactions. |

Through such systematic studies, medicinal chemists can build a comprehensive understanding of the structural requirements for a desired biological effect, leading to the design of more potent and selective drug candidates.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyridin-2-yloxy)benzonitrile, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, Wittig reactions involving 2-(bromomethyl)benzonitrile and pyridine derivatives (e.g., 4-methylbenzaldehyde) yield styryl-substituted analogs, with isomer ratios (trans:cis) dependent on reaction conditions . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement.

- Catalysts : Palladium catalysts improve coupling efficiency in cross-coupling reactions.

- Temperature : Elevated temperatures (80–120°C) favor higher yields but may increase side products.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating isomers .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

A multi-technique approach is required:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridyloxy vs. benzonitrile groups).

- IR : Stretching frequencies for nitrile (C≡N, ~2220 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) validate functional groups.

- HR-MS : Exact mass analysis distinguishes isomers and verifies molecular formulas .

Q. How does the electronic nature of substituents affect the reactivity of benzonitrile derivatives in synthetic applications?

Electron-withdrawing groups (e.g., nitrile) activate the benzene ring for electrophilic substitution at meta/para positions. Conversely, electron-donating groups (e.g., methoxy) direct reactions to ortho/para sites. For example, 2-aminobenzonitrile reacts with ketones to form Schiff bases, where steric hindrance from substituents (e.g., methyl groups) impacts reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for benzonitrile derivatives with structural isomers?

Isomeric mixtures (e.g., trans/cis styryl derivatives) require:

- Chromatographic separation : HPLC or preparative TLC to isolate isomers.

- Dynamic NMR : To study rotational barriers in hindered structures.

- X-ray crystallography : For unambiguous stereochemical assignment .

Example: In Wittig reactions, trans isomers dominate (60–70%) but can be enriched via recrystallization .

Q. What strategies optimize the use of this compound in OLED materials?

This compound’s derivatives (e.g., carbazole-phenoxazine hybrids) function as thermally activated delayed fluorescence (TADF) emitters. Key design principles include:

- Donor-acceptor engineering : Balancing pyridyl (electron-deficient) and aryloxy (electron-rich) groups for narrow singlet-triplet energy gaps.

- Solid-state packing : Substituents like methyl or fluorine improve film morphology and device efficiency .

Q. How do binding parameters of benzonitrile derivatives with biological targets (e.g., enzymes) correlate with their pharmacological activity?

Spectrophotometric titration (e.g., with DPPH radicals) reveals binding constants (K) and free energy (ΔG). For example:

| Compound | Binding Constant (K, M⁻¹) | ΔG (kJ/mol) | Application |

|---|---|---|---|

| 3FMAB | 1.2 × 10³ | -18.9 | Antioxidant studies |

| 2FMAB | 0.8 × 10³ | -15.4 | Radical scavenging |

| Higher K values indicate stronger interactions, which correlate with enhanced bioactivity (e.g., cytotoxicity in cancer cell lines) . |

Q. What methodologies address low yields in cross-coupling reactions involving this compound?

- Precatalyst selection : Pd(OAc)₂ with phosphine ligands (e.g., XPhos) improves coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time and byproduct formation.

- Substrate pre-activation : Converting benzonitrile to boronic esters enhances Suzuki-Miyaura reactivity .

Q. How can computational modeling predict the photophysical properties of benzonitrile-based TADF materials?

Density functional theory (DFT) calculations assess:

- Frontier molecular orbitals : HOMO-LUMO gaps predict emission wavelengths.

- Spin-orbit coupling : Determines intersystem crossing rates for TADF efficiency.

Validation with experimental UV-Vis and fluorescence spectra is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.